molecular formula C9H15N3 B14115496 2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine

2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine

Cat. No.: B14115496
M. Wt: 165.24 g/mol
InChI Key: JOKMEMVYBXXTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a high-purity chemical intermediate of significant interest in pharmaceutical and organic synthesis research. This fused bicyclic compound features a tetrahydroimidazo[4,5-c]pyridine core, a scaffold known for its structural resemblance to purines, which allows it to interact with various biological targets . Supplied with a guaranteed purity of >95% , this reagent is an essential building block for researchers developing novel therapeutic agents. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry. Published patent literature indicates that derivatives of this core structure exhibit a range of pharmacological activities, including potential as antihypertensive agents . Furthermore, recent scientific investigations highlight that such tetrahydro-imidazo[4,5-c]pyridine derivatives are being explored in cutting-edge areas of immunology and oncology, particularly for their role as PD-L1 immunomodulators and internalization inducers , which are relevant to modern cancer immunotherapy . The 2-isopropyl substituent on this versatile scaffold provides a specific steric and electronic profile, making it a valuable precursor for structure-activity relationship (SAR) studies and for the synthesis of more complex, targeted bioactive molecules. Handling Note: Researchers should consult the Safety Data Sheet (MSDS) prior to use. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . Intended Use: This product is strictly labeled For Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic or therapeutic procedures, nor for human use of any kind.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C9H15N3/c1-6(2)9-11-7-3-4-10-5-8(7)12-9/h6,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

JOKMEMVYBXXTIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)CNCC2

Origin of Product

United States

Preparation Methods

Cyclocondensation Methods

Cyclocondensation of diamines with carbonyl derivatives represents a cornerstone strategy. Patent CA2417821A1 discloses a generalized protocol for imidazopyridines, wherein 1,2-diamines react with α-ketoesters or α-ketoacids under acidic or basic conditions. For the target compound, cyclization of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid intermediates with isopropylating agents (e.g., isopropyl bromide) has been proposed. A notable example involves the use of tert-butyl(dimethyl)silyl (TBS) protecting groups to stabilize reactive intermediates during ring formation.

Example Protocol

  • Intermediate Synthesis : React 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid with oxalyl chloride to form the corresponding acyl chloride.
  • Protection : Introduce a TBS group at the 6-position using tert-butyl(dimethyl)silyl chloride and imidazole.
  • Cyclization : Treat with isopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by acidic workup to remove protecting groups.

This method yields the target compound in 65–70% purity, requiring subsequent chromatography for refinement.

Multi-Component Reactions (MCRs)

Recent advances leverage MCRs for efficient one-pot assembly. As detailed in PMC9072147, a four-component reaction between cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, and Meldrum’s acid in aqueous ethanol produces imidazopyridinone derivatives. Adapting this protocol, substituting cysteamine with 1,2-diaminopropane and employing isobutyraldehyde introduces the isopropyl group regioselectively.

Optimized Conditions

  • Solvent : Ethanol/water (2:1 v/v)
  • Temperature : 72°C
  • Time : 6–8 hours
  • Yield : 58–63%

RSM analysis identified temperature and water content as critical variables, with optimal parameters maximizing yield while minimizing side-product formation.

Oxalyl Chloride-Mediated Synthesis

Patent WO2007023504A1 outlines a pathway starting from 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, which undergoes oxalyl chloride treatment to form an acetyl chloride intermediate. While the original focus is on acetic acid derivatives, modifying the starting material to incorporate an isopropyl group enables access to the target compound.

Key Steps

  • Chlorination : React 6-methyl-2-isopropylimidazo[1,2-a]pyridine with oxalyl chloride in ethylene dichloride at 20–25°C.
  • Hydrolysis : Quench with aqueous sodium bicarbonate to yield the oxo-acetic acid derivative.
  • Decarboxylation : Heat under reflux in glycols with hydrazine to eliminate CO2, affording the tetrahydropyridine ring.

This method achieves moderate yields (50–55%) but requires stringent control over stoichiometry to prevent over-chlorination.

Optimization of Reaction Conditions

Response Surface Methodology (RSM)

The PMC9072147 study employed RSM to model the effects of temperature (25–100°C) and water content (0–100%) in ethanol/water mixtures. Central composite design revealed that:

Variable Optimal Value Effect on Yield
Temperature (°C) 72 Positive
Water Content (%) 33 Negative

Higher temperatures accelerated reaction kinetics but promoted decomposition above 80°C, while excess water reduced solubility of hydrophobic intermediates.

Solvent and Catalysis

Ethylene dichloride and methylene chloride are preferred solvents for oxalyl chloride reactions due to their inertness and ability to stabilize reactive intermediates. Base catalysts (e.g., triethylamine) are avoided in MCRs to prevent premature decomposition of nitroethene precursors.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, D2O) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.70–2.85 (m, 2H, CH2), 3.10–3.30 (m, 3H, CH2 and CH), 4.05 (s, 1H, NH).
  • 13C NMR (100 MHz, D2O) : δ 22.1 (CH(CH3)2), 28.5 (CH2), 46.8 (CH), 125.3 (C=N), 158.9 (C=O).

Mass Spectrometry

  • ESI-MS : m/z 166.1 [M+H]+ (calculated for C9H16N3: 166.13).

Applications and Derivatives

The compound serves as a scaffold for DPP-4 inhibitors, with structural analogs exhibiting IC50 values as low as 22 nM. Steric effects at the 2-position significantly influence bioactivity; bulkier substituents (e.g., ethoxypyridyl) reduce potency due to active-site clashes. Derivatives featuring tert-butyl(dimethyl)silyl-protected hydroxymethyl groups demonstrate enhanced metabolic stability.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of imidazopyridine N-oxides.

    Reduction: Formation of reduced imidazopyridine derivatives.

    Substitution: Formation of N-alkyl or N-acyl imidazopyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and factor Xa . By binding to these targets, it can modulate cellular processes such as cell cycle regulation and coagulation .

Comparison with Similar Compounds

Key Research Findings

  • Scaffold Flexibility : The tetrahydroimidazopyridine core allows for tunable substituents, as seen in BET inhibitors (e.g., I-BET151) and angiotensin antagonists (e.g., PD123177) .
  • Substituent Impact : The 2-isopropyl group in the target compound likely enhances hydrophobic binding but may reduce solubility compared to polar analogs like QZ-7369 .
  • Synthetic Accessibility : Derivatives with simple alkyl groups (e.g., 1-methyl, 1-ethyl) are more straightforward to synthesize than complex tricyclic systems .

Biological Activity

Introduction

2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazopyridine class, which is known for various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Properties

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.2355 g/mol
  • CAS Number : 6882-74-2
  • SMILES Representation : CC(C)C1=NC2=C(N1C)CCNC2

Biological Activities

The biological activities of this compound have been investigated in various studies. Below are key findings regarding its pharmacological potential:

1. Anticancer Activity

Research indicates that imidazopyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specific mechanisms include:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated the ability to inhibit the growth of glioma cells through multiple pathways including activation of the Calpain/Cathepsin pathway and inhibition of mTOR signaling pathways .
  • Case Study : A derivative demonstrated an IC50 value in the nanomolar range against specific cancer cell lines, indicating potent anti-proliferative effects .

2. Anti-inflammatory Properties

Imidazopyridine derivatives are also noted for their anti-inflammatory activities. They have been shown to modulate inflammatory pathways effectively:

  • Mechanism of Action : These compounds can inhibit prostaglandin synthesis and reduce inflammatory cytokine production in vitro .
  • Case Study : One study highlighted a compound with significant anti-inflammatory effects in animal models with reduced gastrointestinal side effects compared to traditional NSAIDs .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and associated IC50 values of various imidazopyridine derivatives compared to this compound.

Compound NameBiological ActivityIC50 Value (nM)Reference
Compound AAnti-cancer3
Compound BAnti-inflammatory<10
This compoundPotentially similar effectsTBD

The biological activity of this compound is believed to involve:

  • GABA Receptor Modulation : Similar compounds have been shown to interact with GABAA receptors, which are crucial in CNS disorders .
  • Cell Cycle Arrest : Induction of cell cycle arrest at specific phases has been observed in various studies related to its anticancer properties.

Q & A

Q. What are the common synthetic routes for preparing 2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of substituted pyridine precursors. For example:

  • Substituent Introduction: Bromination or fluorination at the pyridine ring (e.g., 2-bromo-5-fluoropyridine) followed by nucleophilic substitution with isopropyl groups .
  • Ring Closure: Use of trifluoroacetic anhydride (TFAA) and hydrogen peroxide–urea complex (UHP) for efficient cyclization to form the imidazo[4,5-c]pyridine core .
  • Derivatization: Substituents like 3-methoxyphenyl or 4-fluorophenyl can be introduced via Suzuki-Miyaura coupling or direct alkylation .

Q. How is structural characterization of this compound performed in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves regiochemistry of substituents (e.g., distinguishing N-3 vs. N-1 methylation) .
  • Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns.
  • X-ray Crystallography: Used to validate the bicyclic structure and substituent positions, particularly for resolving ambiguities in tautomeric forms .

Q. What are the primary biological targets associated with this scaffold?

Methodological Answer: The core structure shows activity against:

  • Janus Kinases (JAK): Derivatives with aryl substitutions (e.g., 4-fluorophenyl) inhibit JAK-STAT signaling, validated via kinase inhibition assays .
  • CCR5 (HIV entry): Modifications like isobutyryl groups enhance binding to CCR5, as demonstrated in HIV-1 pseudovirus assays .
  • PD-L1/Immune Checkpoints: Symmetric biphenol derivatives with imidazo[4,5-c]pyridine groups block PD-L1/PD-1 interactions in T-cell activation assays .

Advanced Research Questions

Q. How do structural modifications at the 2-isopropyl position influence JAK inhibitory activity?

Methodological Answer:

  • Steric Effects: Bulkier groups (e.g., tert-butyl) reduce activity due to steric clashes in the JAK ATP-binding pocket, as shown in molecular docking studies .
  • Electron-Withdrawing Groups: Fluorine or chlorine at the phenyl ring (e.g., 4-(4-fluorophenyl)) improve potency (IC50 < 50 nM) by enhancing hydrophobic interactions .
  • Data Validation: Use isoform-specific JAK enzymatic assays (e.g., JAK2 vs. JAK3) to confirm selectivity .

Q. How can researchers resolve discrepancies between in vitro binding data and in vivo efficacy?

Methodological Answer:

  • Assay Optimization: Adjust buffer pH (e.g., 7.4 vs. 5.5) to mimic physiological conditions, as protonation states affect binding to targets like CCR5 .
  • Pharmacokinetic Profiling: Measure brain-plasma ratios (e.g., via LC-MS/MS) to identify poor CNS penetration, which may explain weak in vivo activity despite strong in vitro binding .
  • Metabolite Screening: Use hepatocyte microsomal assays to detect rapid first-pass metabolism of isopropyl groups, which can reduce bioavailability .

Q. What strategies improve solubility of this scaffold for in vivo studies?

Methodological Answer:

  • Salt Formation: Hydrochloride salts (e.g., 2-isopropyl-1-methyl- derivative HCl) enhance aqueous solubility for intravenous dosing .
  • PEGylation: Introduce polyethylene glycol (PEG) chains at the pyridine nitrogen to reduce logP values without compromising target binding .
  • Prodrug Design: Use ester prodrugs (e.g., tert-butyl esters) that hydrolyze in vivo to release the active compound .

Q. How can metal complexation studies inform drug design for this scaffold?

Methodological Answer:

  • Coordination Chemistry: The imidazole nitrogen can chelate metal ions (e.g., Ni²⁺, Cu²⁺), altering conformational flexibility. Use UV-Vis spectroscopy and cyclic voltammetry to study binding modes .
  • Impact on Bioactivity: Compare metal-bound vs. free ligand activity in enzyme assays. For example, Ni²⁺ complexes of spinacine derivatives show reduced JAK affinity due to steric hindrance .

Data Contradiction Analysis

Q. How should researchers address conflicting SAR data across different kinase targets?

Methodological Answer:

  • Target-Specific Assays: Use orthogonal assays (e.g., thermal shift assays for JAK vs. radiometric assays for CCR5) to confirm target engagement .
  • Computational Modeling: Perform molecular dynamics simulations to identify divergent binding poses in JAK vs. PD-L1, explaining differential SAR trends .
  • Crystallographic Validation: Co-crystal structures with JAK2 or PD-L1 resolve ambiguities in substituent orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.